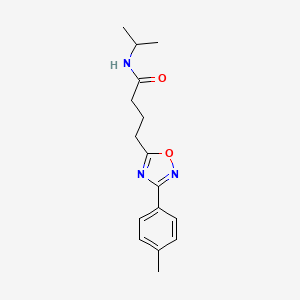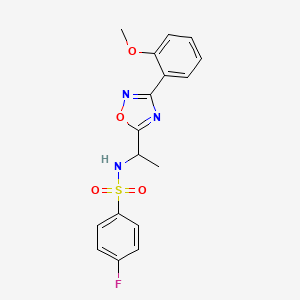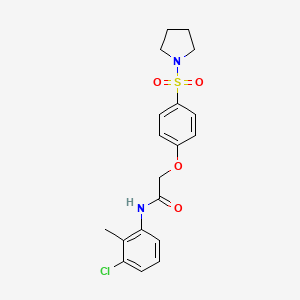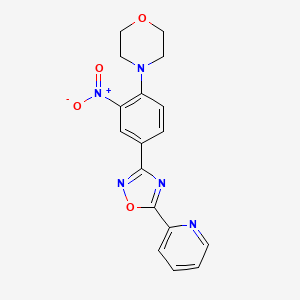
N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been of interest to researchers due to its diverse range of biological activities. In
Aplicaciones Científicas De Investigación
N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging and as a potential inhibitor of certain enzymes.
Mecanismo De Acción
The mechanism of action of N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that this compound may interact with specific targets in cells, leading to changes in cellular processes and functions. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, suggesting its potential as a therapeutic agent. Additionally, this compound has been shown to have fluorescent properties, making it a useful tool for biological imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its high purity and yield. This makes it a reliable and consistent compound for use in research studies. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility for certain research groups.
Direcciones Futuras
There are several future directions for research on N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, there is potential for the development of new derivatives of this compound with improved properties and applications.
Métodos De Síntesis
The synthesis of N-isopropyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of p-tolyl hydrazine with ethyl acetoacetate to form the intermediate 3-(p-tolyl)-1,2,4-oxadiazole. This intermediate is then reacted with isobutyryl chloride and isopropylamine to form the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for scientific research.
Propiedades
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)17-14(20)5-4-6-15-18-16(19-21-15)13-9-7-12(3)8-10-13/h7-11H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXJILQLEFYERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)


